molecular formula C17H18N4O B2790042 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide CAS No. 863020-03-5

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide

Cat. No.: B2790042
CAS No.: 863020-03-5
M. Wt: 294.358
InChI Key: ONGTUVIKSBTMJK-UHFFFAOYSA-N
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Description

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide is a complex organic compound characterized by its imidazo[1,2-a]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... One common approach is the palladium-catalyzed coupling reaction (Suzuki reaction), which integrates the pyrimidine ring to the carbon atom at the 3 position of the imidazo[1,2-a]pyrimidine scaffold[{{{CITATION{{{_2{Biological evaluation of imidazopyridine derivatives as potential ...](https://link.springer.com/article/10.1007/s00044-022-02984-x).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of metal catalysts, specific solvents, and controlled temperatures to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f)[{{{CITATION{{{_3{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.

Biology: Biologically, N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide has shown potential as an anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, the compound is being explored for its pharmacological activities. Its derivatives may be used in the treatment of various diseases, including cancer and inflammatory conditions.

Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its versatility makes it valuable in the synthesis of novel compounds with industrial applications.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives

  • N-(pyridin-2-yl)amides

  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide stands out due to its unique imidazo[1,2-a]pyrimidine core structure, which provides distinct chemical and biological properties compared to its similar compounds. This uniqueness allows for a broader range of applications and potential benefits in scientific research and industry.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-12(2)9-16(22)19-14-6-3-5-13(10-14)15-11-21-8-4-7-18-17(21)20-15/h3-8,10-12H,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGTUVIKSBTMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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